molecular formula C26H51NO6 B573572 Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 173725-29-6

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B573572
CAS No.: 173725-29-6
M. Wt: 473.695
InChI Key: MEUSNGMLZAMARN-ZFXZZAOISA-N
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Description

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: is a carbohydrate-based surfactant with the molecular formula C26H51NO6 . It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Acetamido Group: The protected glucose derivative is then reacted with acetic anhydride to introduce the acetamido group at the second position.

    Glycosylation: The anomeric hydroxyl group is substituted with an octadecyl group through a glycosylation reaction using octadecanol and a suitable glycosyl donor.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects primarily through its interaction with lipid bilayers. Its amphiphilic nature allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect the function of membrane proteins and other associated molecules, leading to various biological effects .

Comparison with Similar Compounds

    Octyl-beta-D-glucopyranoside: Similar structure but with an octyl group instead of an octadecyl group.

    Dodecyl-beta-D-maltoside: Contains a dodecyl group and a maltose moiety.

    Nonyl-beta-D-glucopyranoside: Similar structure with a nonyl group.

Uniqueness: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and membrane integration .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUSNGMLZAMARN-ZFXZZAOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213349
Record name Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173725-29-6
Record name Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173725-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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